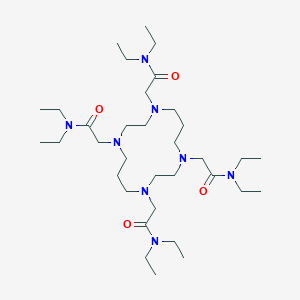
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane is a synthetic macrocyclic compound It belongs to the class of tetraazamacrocycles, which are known for their ability to form stable complexes with metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane typically involves the following steps:
Formation of the Macrocyclic Ring: The initial step involves the cyclization of a linear tetraamine precursor. This can be achieved through a condensation reaction with a suitable diacid chloride or diester.
Functionalization: The macrocyclic ring is then functionalized by introducing diethylaminocarbonylmethyl groups. This is usually done through alkylation reactions using diethylaminocarbonylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane can undergo various types of chemical reactions, including:
Complexation Reactions: It readily forms complexes with metal ions such as copper, nickel, and zinc. These reactions typically occur in aqueous or organic solvents and can be facilitated by adjusting the pH.
Substitution Reactions: The diethylaminocarbonylmethyl groups can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Metal Salts: For complexation reactions, metal salts like copper(II) sulfate, nickel(II) chloride, and zinc(II) acetate are commonly used.
Bases: Strong bases like sodium hydroxide or potassium carbonate are often used to deprotonate the macrocycle and facilitate substitution reactions.
Major Products
Metal Complexes: The primary products of complexation reactions are metal-ligand complexes, which can exhibit various coordination geometries depending on the metal ion and reaction conditions.
Substituted Macrocycles: Substitution reactions yield macrocycles with different functional groups, potentially altering their chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Coordination Chemistry: It is used to study the formation and properties of metal complexes, which are important in understanding metal-ligand interactions.
Catalysis: Metal complexes of this compound can act as catalysts in various organic reactions, including oxidation and reduction processes.
Medicinal Chemistry: The compound and its metal complexes are investigated for their potential therapeutic applications, such as antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as magnetic or conductive materials.
Wirkmechanismus
The mechanism by which 1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane exerts its effects depends on its interaction with metal ions. The macrocyclic structure provides a stable environment for metal ions, facilitating various chemical reactions. The diethylaminocarbonylmethyl groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the metal complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: The parent compound without the diethylaminocarbonylmethyl groups.
1,4,8,11-Tetrakis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane: A similar macrocycle with pyridylmethyl groups instead of diethylaminocarbonylmethyl groups.
Uniqueness
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of diethylaminocarbonylmethyl groups, which enhance its solubility and ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring high stability and specificity.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[4,8,11-tris[2-(diethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N8O4/c1-9-39(10-2)31(43)27-35-19-17-20-37(29-33(45)41(13-5)14-6)25-26-38(30-34(46)42(15-7)16-8)22-18-21-36(24-23-35)28-32(44)40(11-3)12-4/h9-30H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQNZLKTODZGSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)N(CC)CC)CC(=O)N(CC)CC)CC(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560217 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126320-56-7 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)






![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)




